![molecular formula C19H18N2OS B5547708 3-cyclopropyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5547708.png)

3-cyclopropyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Quinazolinones are typically synthesized through a variety of methods, including cyclocondensation reactions involving anthranilamides and aldehydes, oxidative dehydrogenation, and cyclization of 2-aminobenzamides with different reagents. For instance, one-pot synthesis techniques using p-toluenesulfonic acid catalyzed cyclocondensation followed by oxidative dehydrogenation have been highlighted as efficient methods for producing quinazolinones (Cheng et al., 2013; Li et al., 2015).

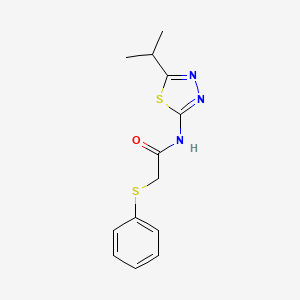

Molecular Structure Analysis

The molecular structure of quinazolinones has been extensively studied using techniques like X-ray diffraction and density functional theory (DFT). These studies provide insights into the optimized molecular crystal structures, offering a basis for understanding their physical and chemical properties (Yao et al., 2022).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including lithiation, which allows for further functionalization of the compound. These reactions enable the synthesis of a wide range of substituted derivatives, demonstrating the versatility of quinazolinones as chemical intermediates (Smith et al., 1996).

科学的研究の応用

Synthetic Methodologies

Quinazolinones, including compounds related to 3-cyclopropyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone, are synthesized through various innovative methods. One approach involves the one-pot synthesis from anthranilamides and aldehydes, highlighting a method that includes cyclization catalyzed by p-toluenesulfonic acid followed by oxidative dehydrogenation mediated by phenyliodine diacetate, demonstrating the versatility and synthetic accessibility of quinazolinone derivatives (Cheng et al., 2013). Another study showcases the environmentally benign synthesis of thiazoloquinazolinone derivatives, further expanding the quinazolinone framework's utility in creating bioactive molecules (Yadav, Dhakad, & Sharma, 2013).

Antimicrobial and Antitubercular Activities

The antimycobacterial potential of 2-thio-substituted quinazolinone derivatives has been explored, revealing their mechanism of action involves reductive activation by deazaflavin-dependent nitroreductases in Mycobacterium tuberculosis (Jian et al., 2020). This highlights the potential of quinazolinone derivatives in addressing tuberculosis through targeted molecular mechanisms.

Anticancer Properties

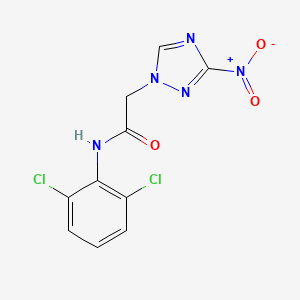

Quinazolinone derivatives have been synthesized and evaluated for their anticancer activities. A study synthesizing a new series of quinazolinone compounds demonstrated significant in vitro cytotoxicity against cancer cell lines, suggesting the potential of these compounds as anticancer agents (Abuelizz et al., 2017). Another research focus is on novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety, which displayed antimicrobial activities and indicated potential for broader biological applications (Yan et al., 2016).

Biological Activities and Chemical Stability

Quinazolinone derivatives, including 3-cyclopropyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone, are part of an important class of compounds due to their diverse biological activities and the stability of their nucleus. These compounds have shown potential as lead molecules for developing new medicinal agents, underscoring their importance in medicinal chemistry (Tiwary et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-cyclopropyl-2-[(2-methylphenyl)methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-13-6-2-3-7-14(13)12-23-19-20-17-9-5-4-8-16(17)18(22)21(19)15-10-11-15/h2-9,15H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUJLEDKJLMQKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopropyl-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid](/img/structure/B5547632.png)

![10-(4-fluorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5547644.png)

![ethyl [(2-amino-5-bromo-6-methyl-4-pyrimidinyl)thio]acetate](/img/structure/B5547672.png)

![3-amino-N-cyclohexyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5547674.png)

![7,9-dimethyl-6-(trifluoromethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5547689.png)

![N-(3-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5547715.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5547723.png)

![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5547729.png)